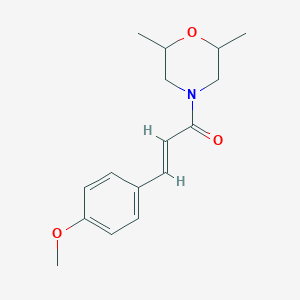
(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with two methyl groups and a propenone moiety attached to a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the reaction of 2,6-dimethylmorpholine with 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired propenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions. This structural feature may impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-10-17(11-13(2)20-12)16(18)9-6-14-4-7-15(19-3)8-5-14/h4-9,12-13H,10-11H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBWKBULUYZXBS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
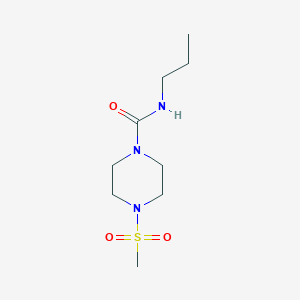
![N-[(Z)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B5368940.png)
![4-[4-(2-methoxyethoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5368946.png)
![N-(4-isopropylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5368947.png)
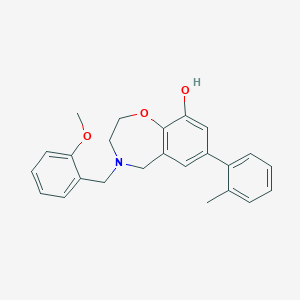
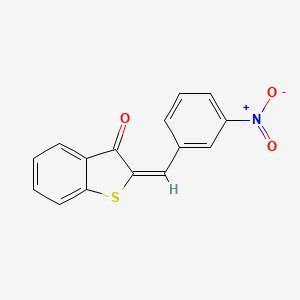
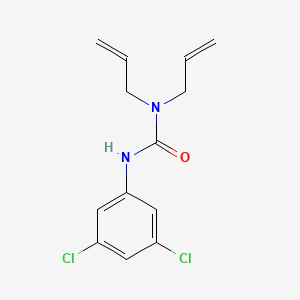
![METHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(4-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B5368988.png)
![2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine](/img/structure/B5368995.png)
![4-(5-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidin-2-yl)morpholine](/img/structure/B5369003.png)
![ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE](/img/structure/B5369008.png)
![1-[3-(2-methoxyphenyl)propanoyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5369021.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5369024.png)

